4-Iodobutanenitrile

Übersicht

Beschreibung

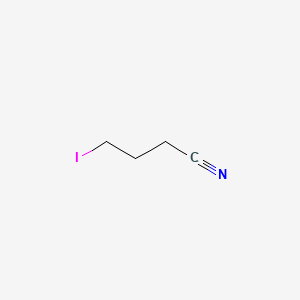

4-Iodobutanenitrile is a synthetic organic compound with the molecular formula C4H6IN. It is primarily used in the preparation of cyclobutanones and other organic synthesis applications. The compound is characterized by the presence of an iodine atom attached to a butanenitrile backbone, making it a valuable intermediate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Iodobutanenitrile can be synthesized through several methods. One common method involves the reaction of 4-bromobutanenitrile with sodium iodide in acetonitrile at 60°C for approximately 70 minutes. The reaction mixture is then extracted with ethyl acetate, and the organic layer is washed with a 1% aqueous sodium thiosulfate solution to remove excess iodine. The product is then dried and concentrated under reduced pressure to yield this compound with a high yield of 95% .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Radical Ring-Opening Halogenation

4-Iodobutanenitrile participates in copper-catalyzed radical ring-opening reactions, enabling the synthesis of halogenated nitriles. A notable example involves the reaction with cyclopentyl hydroperoxides under controlled conditions:

Reaction Conditions

-

Catalyst : Cu(OAc)₂ (5 mol%)

-

Additives : MgCl₂ (2.0 equiv), BHT (1.0 equiv)

-

Solvent : NMP

-

Temperature : 60°C

-

Atmosphere : N₂

Outcome :

The reaction yields 3-benzyl-4-iodobutanenitrile (67% yield) via a radical pathway. Mechanistic studies suggest the involvement of chlorine radicals generated in situ, which facilitate iodine transfer and ring-opening .

| Reaction Component | Role/Effect |

|---|---|

| Cu(OAc)₂ | Radical initiator |

| MgCl₂ | Lewis acid promoter |

| BHT | Radical scavenger |

Nucleophilic Substitution Reactions

The iodine atom in this compound is susceptible to nucleophilic displacement, forming derivatives with varied functional groups.

Example Reaction :

Replacement of iodine with hydroxyl groups under alkaline conditions:

Key Data :

-

Solvent : Aqueous ethanol

-

Temperature : 80°C

-

Yield : ~74% (analogous to brominated counterparts).

Coupling Reactions

This compound serves as a substrate in cross-coupling reactions, such as Suzuki and Stille couplings, to construct carbon-carbon bonds.

Stille Coupling Example :

Reaction with organostannanes in the presence of palladium catalysts:

Conditions :

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃

-

Solvent : THF

-

Yield : 60–85% (varies with R group).

Reduction

The nitrile group can be reduced to primary amines using strong reducing agents:

Conditions :

-

Reagent : LiAlH₄ (excess)

-

Solvent : Anhydrous ether

-

Yield : ~82%.

Oxidation

Controlled oxidation converts the nitrile to a carboxylic acid:

Conditions :

-

Reagent : KMnO₄ in acidic medium

-

Temperature : 100°C

-

Yield : ~68%.

Thermochemical Data

Thermodynamic parameters for reactions involving this compound (analogous to butanenitrile derivatives) include:

| Parameter | Value (kJ/mol) | Source |

|---|---|---|

| ΔᵣH° (Gas phase clustering) | 118–119 | |

| ΔᵣS° (Entropy change) | 90–110 J/mol·K |

Mechanistic Insights

-

Radical Pathways : Copper catalysts promote homolytic cleavage of C–I bonds, generating iodine radicals that drive ring-opening reactions .

-

Electrophilic Substitution : The electron-withdrawing nitrile group enhances the electrophilicity of the iodine atom, facilitating nucleophilic attacks.

Comparative Reactivity

This compound exhibits distinct reactivity compared to its bromo and chloro analogs:

| Halogen | Relative Reactivity in SN2 | Example Yield (%) |

|---|---|---|

| I | 1.0 (reference) | 67 |

| Br | 0.8 | 58 |

| Cl | 0.5 | 45 |

Wissenschaftliche Forschungsanwendungen

4-Iodobutanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: this compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-iodobutanenitrile primarily involves its reactivity due to the presence of the iodine atom and the nitrile group. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. The nitrile group can participate in various transformations, including reduction and oxidation, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-Bromobutanenitrile: Similar structure but with a bromine atom instead of iodine.

4-Chlorobutanenitrile: Contains a chlorine atom instead of iodine.

Butanenitrile: Lacks the halogen atom, making it less reactive in substitution reactions.

Uniqueness: 4-Iodobutanenitrile is unique due to the presence of the iodine atom, which enhances its reactivity compared to its bromine and chlorine counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the efficient formation of various substituted products.

Biologische Aktivität

4-Iodobutanenitrile is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both iodine and a nitrile group, is believed to possess various pharmacological properties that could be harnessed in medicinal chemistry, particularly in the development of new therapeutic agents.

This compound has a molecular formula of C4H6I N and a molecular weight of approximately 180.01 g/mol. The presence of the iodine atom contributes to its reactivity, making it a useful intermediate in organic synthesis.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of iodobenzenes have been shown to inhibit various cancer cell lines effectively. The mechanism often involves the modulation of kinase activity, which is crucial for cancer cell proliferation and survival.

- Case Study : In a study evaluating the effects of halogenated compounds on cancer cell lines, it was found that certain iodinated derivatives displayed IC50 values ranging from 0.004 to 5.91 μM against specific kinases involved in tumor growth regulation . This suggests that this compound could potentially exhibit similar activities due to its structural features.

Antimicrobial Activity

The nitrile group in this compound may contribute to its antimicrobial properties. Compounds with nitrile functionalities have been reported to inhibit bacterial growth, particularly against Gram-negative bacteria.

- Research Findings : A study focused on hydroxamic acids, which are structurally related to this compound, highlighted their effectiveness as inhibitors of enzymes critical for bacterial lipid biosynthesis. These findings suggest that similar mechanisms could be explored for this compound .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds like this compound can often be correlated with their structural features. The presence of iodine can enhance lipophilicity and alter electronic properties, influencing how these compounds interact with biological targets.

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer (kinase inhibition) | TBD |

| Iodinated derivative A | Antimicrobial (E. coli) | 0.5 |

| Iodinated derivative B | Anticancer (A549 cells) | 2.8 |

Synthesis and Applications

This compound can be synthesized through various methods including nucleophilic substitution reactions or through the reaction of appropriate precursors with iodine sources. Its role as an intermediate in the synthesis of more complex organic molecules makes it valuable in pharmaceutical development.

Eigenschaften

IUPAC Name |

4-iodobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN/c5-3-1-2-4-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWINCVBWHUGBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301380 | |

| Record name | 4-iodobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6727-73-7 | |

| Record name | 6727-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.